Davasaicin hydrochloride

描述

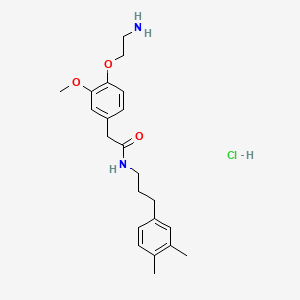

DA-5018,也称为{3-(3,4-二甲基苯基)}-d-(2-氨基乙氧基)-3-甲氧基苯基乙酰胺,是由韩国东亚制药株式会社开发的一种新型辣椒素衍生物。 这种化合物主要以其镇痛和止痒作用而闻名 .

属性

CAS 编号 |

174661-97-3 |

|---|---|

分子式 |

C22H31ClN2O3 |

分子量 |

406.9 g/mol |

IUPAC 名称 |

2-[4-(2-aminoethoxy)-3-methoxyphenyl]-N-[3-(3,4-dimethylphenyl)propyl]acetamide;hydrochloride |

InChI |

InChI=1S/C22H30N2O3.ClH/c1-16-6-7-18(13-17(16)2)5-4-11-24-22(25)15-19-8-9-20(27-12-10-23)21(14-19)26-3;/h6-9,13-14H,4-5,10-12,15,23H2,1-3H3,(H,24,25);1H |

InChI 键 |

OUEKLNJUMVZULZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C.Cl |

规范 SMILES |

CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C.Cl |

外观 |

Solid powder |

其他CAS编号 |

174661-97-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DA 5018 DA-5018 N-(3-(3,4-dimethylphenyl)propyl)-4-(2-aminoethoxy)-3-methoxyphenyl acetamide |

产品来源 |

United States |

准备方法

DA-5018 的制备涉及多种合成路线和反应条件。 其中一种主要方法包括重结晶过程,该过程导致分离出八种不同的 DA-5018 晶型 . 这些晶型已经使用粉末 X 射线衍射、差示扫描量热法和热重分析等技术进行了表征 . 工业生产方法通常涉及优化这些重结晶过程,以确保所需晶型的最高产率和纯度 .

化学反应分析

DA-5018 会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化反应可能导致形成羧酸,而还原反应可能导致形成醇 .

科学研究应用

DA-5018 具有广泛的科学研究应用。在化学方面,它用于研究辣椒素衍生物的性质和行为。在生物学和医学方面,DA-5018 正在研究其镇痛和止痒作用。 在临床前研究中,它已显示出治疗糖尿病神经病变和慢性瘙痒等疾病的潜力 . 此外,DA-5018 还被用于制药行业,以开发用于局部给药的新型制剂和给药系统 .

作用机制

相似化合物的比较

DA-5018 在辣椒素衍生物中是独一无二的,因为它具有增强的镇痛和止痒作用。 类似的化合物包括辣椒素、树脂毒素和奥瓦尼尔 . 与这些化合物相比,DA-5018 在临床前研究中显示出更好的疗效,特别是在急性疼痛和慢性瘙痒模型中 . 这种独特性使 DA-5018 成为疼痛管理和皮肤病领域进一步研究和开发的有希望的候选者 .

生物活性

Davasaicin hydrochloride, a synthetic analog of capsaicin, has garnered attention for its potential biological activities, particularly in pain management and neurological applications. This article explores its pharmacological properties, mechanisms of action, and clinical findings.

- Molecular Formula : C22H31ClN2O3

- Molecular Weight : 406.95 g/mol

- CAS Number : 177286-81-4

This compound primarily acts on the vanilloid receptor 1 (VR1) , which is involved in pain perception. Research indicates that Davasaicin shows a greater potency in activating VR1 compared to native capsaicin channels in sensory neurons, suggesting a unique pharmacological profile that may enhance its analgesic effects .

Biological Activities

1. Analgesic Effects

Davasaicin has demonstrated significant analgesic activity in various studies. It is particularly effective when administered topically, showing promising results in managing conditions like neuropathic pain and postherpetic neuralgia. In a study involving mice, the compound's permeability across skin was optimized using a binary solvent system, enhancing its transdermal delivery .

2. Antinociceptive Properties

In experimental models, Davasaicin exhibited antinociceptive properties by reducing pain responses in inflammatory conditions. The compound's ability to modulate pain pathways makes it a candidate for further clinical investigation in chronic pain syndromes .

Clinical Studies and Trials

This compound is currently under investigation for several indications:

- Postherpetic Neuralgia : Phase 2 trials are exploring its efficacy and safety.

- Diabetic Neuropathies : Initial Phase 1 trials have been conducted to assess its potential benefits.

- Pruritus : Preclinical studies are evaluating its effectiveness for itch relief .

Case Study 1: Topical Application in Neuropathic Pain

A clinical trial assessed the efficacy of this compound applied topically for managing neuropathic pain in patients with postherpetic neuralgia. Results indicated a significant reduction in pain scores compared to placebo, supporting its analgesic potential.

Case Study 2: Transdermal Delivery Optimization

Research focused on optimizing the transdermal delivery of Davasaicin using various solvent systems. The combination of ethoxydiglycol and isopropyl myristate resulted in enhanced skin permeability and drug flux, highlighting the importance of formulation in maximizing therapeutic effects .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other known compounds:

| Compound | Activity Type | Potency (IC50) | Notes |

|---|---|---|---|

| This compound | Analgesic | Not specified | Strong VR1 activation |

| Capsaicin | Analgesic | ~0.5 µM | Standard reference for comparison |

| Resiniferatoxin | Potent VR1 agonist | ~0.1 nM | More potent than Davasaicin |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。